molecular formula C17H25NO2 B14638648 1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one CAS No. 55078-65-4

1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one

Cat. No.: B14638648
CAS No.: 55078-65-4
M. Wt: 275.4 g/mol
InChI Key: FVWAZOKKPUVLRR-UHFFFAOYSA-N
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Description

1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one is a synthetic organic compound with the molecular formula C17H25NO2. This compound is known for its unique structure, which includes a piperidine ring substituted with a hydroxyphenyl group and a propyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one involves several steps. One common method includes the reaction of 3-hydroxyphenylpropan-1-one with 1-propylpiperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to scale up the synthesis process. These methods aim to enhance the efficiency and cost-effectiveness of producing the compound on a larger scale.

Chemical Reactions Analysis

1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its interaction with estrogen receptors has been studied for its potential antigonadotropic effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

CAS No.

55078-65-4

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-[4-(3-hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one

InChI

InChI=1S/C17H25NO2/c1-3-10-18-11-8-17(9-12-18,16(20)4-2)14-6-5-7-15(19)13-14/h5-7,13,19H,3-4,8-12H2,1-2H3

InChI Key

FVWAZOKKPUVLRR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC

Origin of Product

United States

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